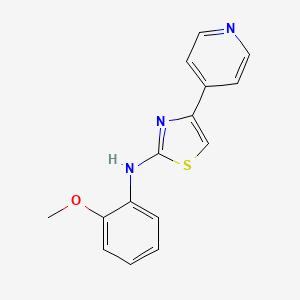
N-(diphenylmethyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-3,5-dimethoxybenzamide, also known as DDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DDB is a derivative of benzamide and has been synthesized through a number of methods.
作用机制
The mechanism of action of N-(diphenylmethyl)-3,5-dimethoxybenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. N-(diphenylmethyl)-3,5-dimethoxybenzamide has also been shown to reduce pain in animal models, possibly through its effects on the nervous system.
实验室实验的优点和局限性
One advantage of using N-(diphenylmethyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a versatile tool for studying various biological processes. N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have a number of effects on different biological systems, making it a potentially useful compound for studying a wide range of processes. However, one limitation of using N-(diphenylmethyl)-3,5-dimethoxybenzamide in lab experiments is its potential toxicity. N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have cytotoxic effects on some cell lines, and its use should be carefully monitored.
未来方向
There are a number of future directions for research on N-(diphenylmethyl)-3,5-dimethoxybenzamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the effectiveness of N-(diphenylmethyl)-3,5-dimethoxybenzamide as a cancer treatment in vivo. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have potential as an anti-inflammatory and analgesic agent, and further research is needed to determine its effectiveness in treating inflammatory and pain-related conditions. Finally, the mechanism of action of N-(diphenylmethyl)-3,5-dimethoxybenzamide is not fully understood, and further research is needed to elucidate its effects on different biological systems.
合成方法
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been synthesized through a number of methods, including the reaction of 3,5-dimethoxybenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with diphenylmethanol in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of N-(diphenylmethyl)-3,5-dimethoxybenzamide.
科学研究应用
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have potential use in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. N-(diphenylmethyl)-3,5-dimethoxybenzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, N-(diphenylmethyl)-3,5-dimethoxybenzamide has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
属性
IUPAC Name |
N-benzhydryl-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-19-13-18(14-20(15-19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQPQUPSOUSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(diphenylmethyl)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)




![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
